4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring, a methoxyphenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzodiazole ring through a cyclization reaction, followed by the introduction of the benzyl group via a nucleophilic substitution reaction. The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, and the final step would involve the formation of the pyrrolidinone ring through a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have biological activity and could be studied for its potential effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activity.
Industry: It may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or affecting the structure and function of biomolecules. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one include other benzodiazole derivatives, pyrrolidinone derivatives, and compounds with methoxyphenyl groups. Examples include:
- 1-benzyl-1H-1,3-benzodiazole
- 3-methoxyphenylpyrrolidin-2-one
- Benzodiazole-pyrrolidinone hybrids
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer unique chemical and biological properties. Its specific arrangement of functional groups could result in distinct reactivity and interactions with biological targets, making it a valuable compound for further study.
Properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-21-11-7-10-20(15-21)27-17-19(14-24(27)29)25-26-22-12-5-6-13-23(22)28(25)16-18-8-3-2-4-9-18/h2-13,15,19H,14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDADHFYCNJMBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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